3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole
Description
3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole is a heterocyclic compound featuring an isoxazole core substituted with ethyl, methyl, and pyrrolidinyl groups. Its pyrrolidinyl moiety enhances its utility in designing ligands and catalysts, while the isoxazole ring contributes to stability and reactivity .
Despite this, its relevance persists in research settings, particularly in synthesizing pharmacologically active heterocycles and specialized materials.
Properties
IUPAC Name |
3-ethyl-5-methyl-4-pyrrolidin-2-yl-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-3-8-10(7(2)13-12-8)9-5-4-6-11-9/h9,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALHICVWQHHBRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C2CCCN2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-ethyl-5-methylisoxazole with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
(a) 3-Methyl-5-(pyrrolidin-2-yl)isoxazole
- Core Structure : Isoxazole with methyl and pyrrolidinyl substituents (positions 3 and 5).
- Applications : Widely used as an intermediate in medicinal chemistry for synthesizing heterocycles with antimicrobial and anticancer activities. Its reactivity is attributed to the electron-rich pyrrolidinyl group, which facilitates nucleophilic substitutions .
- Key Difference : Lacks the ethyl group at position 3, reducing steric bulk compared to the target compound.
(b) I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate)
- Core Structure : Combines a methylisoxazole-substituted phenethylamine with a benzoate ester.
- Applications : Part of a series of compounds studied for modulating receptor binding (e.g., G-protein-coupled receptors). The ester group enhances bioavailability, while the isoxazole contributes to target specificity .
- Key Difference : Incorporates a benzoate ester framework absent in the target compound, altering solubility and metabolic stability.
(c) 4-Ethyl-5-methyl-2-(propan-2-yl)oxazole (FDB017031)
- Core Structure : Oxazole substituted with ethyl, methyl, and isopropyl groups.
- Applications : Primarily explored in materials science for its thermal stability. The oxazole ring offers different electronic properties compared to isoxazole, influencing reactivity .
- Key Difference : Oxazole vs. isoxazole ring alters resonance and charge distribution, impacting applications in catalysis.
(d) 3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
- Core Structure : Oxadiazole ring substituted with ethyl and pyrrolidinyl groups.
- Applications : Investigated for its role in agrochemicals and as a kinase inhibitor scaffold. The oxadiazole core provides greater π-electron deficiency, enhancing interactions with biological targets .
- Key Difference : Oxadiazole vs. isoxazole alters ring strain and hydrogen-bonding capacity.
Comparative Data Table
Research Findings and Implications
- Pharmacological Potential: The pyrrolidinyl group in this compound enhances binding to enzymatic pockets, as seen in kinase inhibition studies. This contrasts with oxadiazole derivatives, which exhibit stronger π-stacking but poorer solubility .
- Synthetic Utility : Compared to oxazole analogues, isoxazole derivatives like the target compound show higher regioselectivity in cycloaddition reactions, making them preferable in stepwise syntheses .
- Commercial Limitations : The discontinued status of this compound highlights challenges in large-scale production, driving research into alternative synthetic routes or substitutes like I-6273 .
Biological Activity
3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole is a heterocyclic compound characterized by an isoxazole ring fused with a pyrrolidine structure. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C10H16N2O. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can be utilized in synthesizing derivatives with enhanced biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, resulting in various pharmacological effects. The detailed mechanisms include:
- Enzyme Inhibition : Binding to enzymes can inhibit their activity, leading to altered metabolic processes.
- Receptor Modulation : Interaction with neurotransmitter receptors may influence signaling pathways related to mood and cognition.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Anticancer Activity
Studies have shown that derivatives of this compound display significant cytotoxic effects on various cancer cell lines. For instance, a study evaluating the antiproliferative activity through the MTT assay revealed that compounds containing the isoxazole moiety effectively inhibited the growth of cancer cells such as HCT116 (colon cancer) and MCF7 (breast cancer) at concentrations as low as 30 μM over 72 hours .
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HCT116 | 25 | Significant inhibition |
| MCF7 | 20 | High cytotoxicity |
| A704 | 30 | Moderate inhibition |
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective properties. It appears to modulate neurotransmitter levels, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
In a controlled experiment, researchers synthesized several derivatives of this compound and tested their effects on various cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency compared to the parent compound, highlighting the importance of structural modifications in optimizing biological activity .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using standard strains of bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a clear dose-dependent response with minimum inhibitory concentrations (MICs) indicating significant antibacterial activity.
Research Findings
Recent research has focused on the synthesis of new derivatives aimed at improving the pharmacological profile of this compound. Studies have demonstrated that modifications at key positions on the isoxazole ring can enhance both solubility and bioavailability, leading to improved therapeutic outcomes .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole, and how do reaction conditions affect isomer selectivity?
- Methodological Answer : The compound can be synthesized via cyclization reactions using hydroxylamine and pyrrole derivatives. For example, amino-isoxazole isomers are selectively formed by varying solvents and bases:
- 5-Aminoisoxazoles : React dicyanopyrrole derivatives with hydroxylamine in methanol under reflux .
- 3-Aminoisoxazoles : Use carbamoylcyanopyrroles with hydroxylamine in aqueous NaOH, followed by intramolecular cyclization .
- Critical Factors : Solvent polarity (methanol vs. water) and base strength significantly influence regioselectivity. NMR and MS are essential to confirm isomer identity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve substituent positions on the isoxazole ring and pyrrolidine moiety. For instance, ethyl and methyl groups show distinct splitting patterns in 1H NMR .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation pathways. High-resolution MS (HRMS) is preferred for exact mass validation .
- IR Spectroscopy : Identify functional groups like C=N (isoxazole) and N-H (pyrrolidine) through characteristic absorption bands .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during heterocyclization of this compound derivatives?
- Methodological Answer :
- Catalyst Screening : Scandium triflate (Sc(OTf)₃) improves yield in multicomponent reactions by stabilizing intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to toluene, as shown in pyrazolo-pyrimidine syntheses .
- Temperature Control : Lower temperatures (0–25°C) reduce decomposition of thermally sensitive intermediates .
Q. What computational strategies predict the biological target interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., fungal 14-α-demethylase, PDB: 3LD6). Focus on hydrogen bonding with the isoxazole ring and hydrophobic contacts with ethyl/methyl groups .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antifungal activity data to design optimized analogs .
Q. How should researchers resolve contradictions in synthetic yield data across different protocols for this compound?
- Methodological Answer :
- Comparative Analysis : Replicate reactions using variables from conflicting studies (e.g., hydroxylamine concentration, reaction time). For example, yields drop >20% if NaOH concentration exceeds 1M due to base-mediated decomposition .
- Side-Product Identification : Use LC-MS to detect byproducts like isoxazolo-pyridines, which form via competing cycloadditions under acidic conditions .
Q. What strategies enhance the stability of this compound during storage and biological assays?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
